molecular formula C9H17NO2 B3056434 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine CAS No. 7143-13-7

1,4-Dioxaspiro[4.5]decan-7-ylmethanamine

Cat. No.: B3056434
CAS No.: 7143-13-7
M. Wt: 171.24 g/mol
InChI Key: LQCUYCCICRWMAO-UHFFFAOYSA-N
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Description

Contextual Significance of Spiroketal Architectures in Contemporary Chemical Synthesis

Spiroketals are prominent structural motifs found in a vast number of biologically active natural products, including toxins, pheromones, antibiotics, and antiparasitic agents like avermectins. nuph.edu.uawikipedia.orgnih.gov Their prevalence in nature underscores their evolutionary selection as privileged scaffolds for interacting with biological macromolecules.

In modern chemical synthesis, the appeal of spiroketal architectures lies in several key features:

Three-Dimensionality: Unlike flat aromatic systems, spiroketals possess a rigid and well-defined three-dimensional shape. This allows them to present functional groups and side chains along precise vectors in space, which is crucial for specific binding interactions with proteins and other biological targets. nih.govmskcc.org

Structural Rigidity: The spirocyclic system locks the molecule into a constrained conformation, reducing the entropic penalty upon binding to a target and often leading to higher affinity and selectivity. nih.gov

Stereochemical Complexity: The spiro center and adjacent carbons can be stereogenic, allowing for the creation of a wide range of stereoisomers. The stereocontrolled synthesis of spiroketals is a classical challenge that continues to drive the development of new synthetic methodologies, moving from thermodynamically controlled reactions to more versatile kinetically controlled approaches. nih.govmskcc.orgresearchgate.net

These characteristics make spiroketals highly attractive scaffolds for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. mskcc.orgnih.gov

Overview of Dioxaspiro Compounds as Versatile Synthetic Precursors

Dioxaspiro compounds, such as the 1,4-dioxaspiro[4.5]decane core of the title compound, are a subclass of spiroketals widely employed as versatile synthetic intermediates. nuph.edu.uaresearchgate.net The dioxolane ring (the five-membered ring containing two oxygen atoms) is synthetically important as it is an acetal, which serves as a common protecting group for a ketone. In the case of the 1,4-dioxaspiro[4.5]decane system, it represents the protected form of cyclohexane-1,4-dione.

The utility of this scaffold as a precursor is demonstrated by the wide range of transformations it can undergo. For instance, related dioxaspiro compounds can be functionalized to introduce various groups such as aldehydes, bromides, and amines, highlighting their synthetic versatility. nuph.edu.uaresearchgate.netnuph.edu.ua The ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a well-established bifunctional intermediate used in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. researchgate.net The development of synthetic routes to create functionalized dioxaspiro compounds on a multi-gram scale makes them readily available building blocks for the scientific community. researchgate.netnuph.edu.ua Furthermore, derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized from renewable resources like oleic acid, yielding novel compounds with potential applications as biolubricants. researchgate.net

Research Imperatives and Strategic Directions for 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine

While specific research on this compound is not extensively documented, its strategic value in organic research can be inferred from its structural components and the known applications of its isomers. The primary research imperatives and future directions for this compound are centered on its use as a unique building block in medicinal chemistry and materials science.

Key research directions include:

Exploitation of the Amine Functionality: The primary amine is a powerful functional group for synthetic elaboration. numberanalytics.com It can readily undergo reactions such as acylation, alkylation, and reductive amination to attach a wide variety of substituents, enabling the rapid generation of libraries of complex molecules for biological screening. numberanalytics.com

Scaffold for Novel Therapeutics: The rigid spiroketal core is an ideal scaffold for positioning pharmacophoric elements in a precise 3D orientation. nih.gov An isomer, 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, is known to be an intermediate in the synthesis of cathepsin S inhibitors, which have therapeutic potential in neurological disorders. This strongly suggests that the 7-ylmethanamine isomer would be a valuable candidate for similar drug discovery programs, where the different substitution pattern could lead to altered potency or selectivity.

Diversity-Oriented Synthesis (DOS): The compound is an ideal candidate for inclusion in DOS libraries. mskcc.org By systematically modifying the aminomethyl group and exploring the stereochemical possibilities of the scaffold, researchers can navigate and populate novel regions of chemical space, increasing the probability of discovering compounds with new biological activities.

Development of Stereoselective Syntheses: As biological activity is often highly dependent on stereochemistry, a critical research imperative is the development of efficient, stereoselective syntheses to access the individual enantiomers of this compound. This would allow for a detailed investigation of the structure-activity relationship of its derivatives.

Physicochemical Data of 1,4-Dioxaspiro[4.5]decane Derivatives

Below are interactive tables detailing the physicochemical properties of this compound and a related isomer.

Table 1: Properties of this compound
PropertyValueSource
Molecular FormulaC9H17NO2 nih.gov
PubChem CID238238 nih.gov
Table 2: Properties of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (Isomer)
PropertyValueSource
Molecular FormulaC9H17NO2 (Note: some sources incorrectly list C9H19NO2)
Molecular Weight171.24 g/mol
AppearanceColorless liquid or white solid
SolubilitySoluble in organic solvents (e.g., ethanol, dimethylformamide)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCUYCCICRWMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-13-7
Record name NSC42529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Elucidating Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decan 7 Ylmethanamine and Derived Analogues

Comprehensive Retrosynthetic Analysis of the 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals the key bond disconnections and strategic precursors necessary for a successful synthesis.

Identification of Key Synthetic Disconnections

For this compound, two primary disconnections guide the synthetic strategy. The first is the carbon-nitrogen (C-N) bond of the primary amine. This disconnection suggests that the aminomethyl group can be formed from a variety of precursor functional groups, such as a nitrile, an amide, an azide (B81097), or via the reductive amination of an aldehyde.

The second key disconnection involves the two carbon-oxygen (C-O) bonds of the spiroketal. This is a standard ketal disconnection, which simplifies the spirocyclic core back to a monosubstituted cyclohexanone (B45756) derivative and ethylene (B1197577) glycol. This approach allows for the synthesis and functionalization of the cyclohexane (B81311) ring prior to the formation of the protected spiroketal system.

Strategic Precursor Identification for Scaffold Construction

Based on the retrosynthetic disconnections, several strategic precursors for the construction of the target scaffold can be identified. The immediate precursor to the aminomethyl group could be a functional group handle at the C-7 position that is readily converted to an amine.

Key precursors for introducing the aminomethyl moiety include:

1,4-Dioxaspiro[4.5]decane-7-carbaldehyde: Can undergo reductive amination.

1,4-Dioxaspiro[4.5]decane-7-carboxylic acid: Can be converted to an amide and then reduced, or reduced to an alcohol, converted to a leaving group, and substituted with an azide or phthalimide (B116566) followed by reduction/hydrolysis.

7-(Cyanomethyl)-1,4-dioxaspiro[4.5]decane: Can be reduced to the target primary amine.

1,4-Dioxaspiro[4.5]decan-7-one: Can undergo reductive amination or be used to introduce the aminomethyl group via other multi-step sequences. nih.gov

Tracing the synthesis further back, these C-7 functionalized spirocycles originate from a corresponding 3-substituted cyclohexanone. Therefore, a pivotal precursor for the entire scaffold is a cyclohexanone ring bearing a functional group at the 3-position (which becomes the C-7 position after spiroketal formation). Examples include 3-oxocyclohexanecarboxylic acid or its esters.

Divergent Synthetic Routes to the 1,4-Dioxaspiro[4.5]decane Core

The construction of the central 1,4-dioxaspiro[4.5]decane core is a critical phase of the synthesis, for which several reliable methods have been developed.

Ketalization Reactions for Spiroketal Formation

The formation of the 1,4-dioxaspiro[4.5]decane ring system is typically achieved through an acid-catalyzed ketalization reaction. This reaction involves treating a cyclohexanone derivative with ethylene glycol. nih.gov To drive the reaction to completion, the water generated as a byproduct is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.

A variety of acid catalysts can be employed for this transformation, with p-toluenesulfonic acid (p-TsOH) being one of the most common. The reaction is generally high-yielding and compatible with a wide range of functional groups that are stable to acidic conditions. The ketal group serves as an effective protecting group for the ketone, allowing for selective reactions elsewhere in the molecule.

Starting MaterialReagentsCatalystConditionsProductYield
CyclohexanoneEthylene Glycolp-TsOHToluene, reflux1,4-Dioxaspiro[4.5]decaneHigh
3-Substituted CyclohexanoneEthylene GlycolAcid CatalystSolvent, heat7-Substituted 1,4-Dioxaspiro[4.5]decaneGood-High

Cyclohexanone Derivatives as Pivotal Starting Materials (e.g., 1,4-dioxaspiro[4.5]decan-7-one)

The synthesis of the target molecule requires a cyclohexanone precursor that is functionalized at the 3-position. While the para-substituted 1,4-dioxaspiro[4.5]decan-8-one, derived from cyclohexane-1,4-dione, is a widely used intermediate, the synthesis of the C-7 analogue necessitates a different starting material. researchgate.netchemicalbook.com

The key starting material is a 3-substituted cyclohexanone, such as 3-oxocyclohexanecarboxylic acid or its corresponding esters. These compounds can be synthesized through various methods, including the Dieckmann condensation or Robinson annulation. Once the 3-substituted cyclohexanone is obtained, it can be functionalized further before or after the ketalization step.

For instance, 1,4-dioxaspiro[4.5]decan-7-one is a key intermediate that can be prepared by the ketalization of cyclohexane-1,3-dione, followed by selective reduction or manipulation of one of the carbonyl groups. nih.gov This spiro-ketone provides a direct handle for introducing the aminomethyl group at the desired C-7 position.

Methodologies for Stereospecific Introduction of the Aminomethyl Moiety at the C-7 Position

Introducing the aminomethyl group at the C-7 position with control over stereochemistry is a crucial step for accessing specific isomers of the target compound. The C-7 carbon is a potential stereocenter, and its configuration can be established through several stereoselective methods.

One of the most direct routes is the reductive amination of 1,4-dioxaspiro[4.5]decan-7-one. This reaction involves the condensation of the ketone with an amine source (like ammonia (B1221849) or a protected amine) to form an imine or enamine intermediate, which is then reduced in situ. Stereocontrol can be achieved by using chiral reducing agents or by employing chiral auxiliaries on the amine. Imine reductases (IREDs) offer a biocatalytic approach for highly enantioselective reductive aminations. nih.gov

Alternatively, a C-7 carboxylic acid precursor can be utilized. The acid can be converted to a primary amide, which is then reduced to the amine using reagents like lithium aluminum hydride (LiAlH₄). Stereocontrol in this sequence relies on the initial stereochemistry of the carboxylic acid.

Another powerful strategy involves the use of chiral auxiliaries . wikipedia.org A chiral auxiliary can be attached to a 3-substituted cyclohexanone precursor to direct the stereoselective alkylation of the enolate, thereby setting the stereocenter at C-3 (which becomes C-7). uoa.grlibretexts.org After the desired stereochemistry is established, the auxiliary is removed, and the functional group is converted to the aminomethyl moiety. For example, chiral enamines or oxazolidinones can be used to achieve high diastereoselectivity in the alkylation step. wikipedia.orguoa.gr

Precursor at C-7MethodKey ReagentsStereocontrol
KetoneReductive AminationNH₃, NaBH₃CN, or IREDsChiral reducing agents, biocatalysis
Carboxylic AcidAmide Reduction1. SOCl₂ 2. NH₃ 3. LiAlH₄Substrate control
Halide/TosylateAzide SubstitutionNaN₃, then H₂/Pd or PPh₃/H₂OSₙ2 inversion
AldehydeReductive AminationNH₃, H₂/CatalystChiral catalysts

These methodologies provide a versatile toolkit for the synthesis of this compound, allowing for precise control over the molecular architecture and stereochemistry.

Optimized Reductive Amination Protocols

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgnih.gov This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by in-situ reduction. For the synthesis of this compound, the logical precursor would be 1,4-Dioxaspiro[4.5]decane-7-carbaldehyde.

The general approach involves reacting the aldehyde with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in an alcohol, to form the intermediate imine. This imine is then reduced to the primary amine. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable green alternative. wikipedia.org

Optimization of the protocol would involve screening different reducing agents, solvents, temperature, and pH conditions to maximize the yield and purity of the target amine. For instance, sodium cyanoborohydride is particularly effective under mildly acidic conditions which favor imine formation without significantly reducing the starting aldehyde. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol or Ethanol, room temperatureInexpensive, readily availableCan reduce the starting aldehyde
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7Selective for imines over aldehydesToxic cyanide waste
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (B109758) or 1,2-dichloroethane (B1671644)Mild, selective, non-toxic byproductsMore expensive
Catalytic Hydrogenation (H₂/Pd-C)Ethanol or Ethyl Acetate, H₂ pressure"Green" method, high yieldingRequires specialized equipment

Transformation of Nitrile Precursors into Amines (e.g., from 1,4-dioxaspiro[4.5]decane-7-carbonitrile)

Once the nitrile is obtained, it can be reduced to the primary amine using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another effective method is catalytic hydrogenation, often employing Raney nickel or a rhodium catalyst under a hydrogen atmosphere. This method is often preferred in industrial settings due to its scalability and more environmentally friendly nature compared to metal hydrides.

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, refluxHighly effective, rapid reactionHighly reactive, requires anhydrous conditions
Catalytic Hydrogenation (H₂/Raney Ni)Ethanol, high pressure H₂"Green," scalableRequires high pressure, catalyst can be pyrophoric
Borane (BH₃·THF)THF, refluxMilder than LiAlH₄Can form stable borane-amine complexes

Multi-Step Functional Group Interconversions for Aminomethyl Derivatization

In cases where the direct introduction of an aminomethyl group is challenging, multi-step functional group interconversions can be employed. Starting from a more accessible precursor, such as a carboxylic acid or an alcohol, a series of reactions can be designed to arrive at the target amine.

For example, one could start with 1,4-dioxaspiro[4.5]decane-7-carboxylic acid. This acid can be converted to the corresponding amide via activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia. The resulting amide can then be reduced to the primary amine using LiAlH₄ or borane.

Alternatively, one could start with (1,4-dioxaspiro[4.5]decan-7-yl)methanol. This alcohol can be converted to a leaving group, such as a tosylate or a bromide. Subsequent nucleophilic substitution with sodium azide would yield an azidomethyl intermediate, which can then be reduced to the final amine by catalytic hydrogenation or with LiAlH₄.

Advanced Stereoselective Synthesis Strategies

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For this compound, stereocenters can exist at the spirocyclic carbon and at the 7-position of the cyclohexane ring.

The formation of the spiroketal itself can be a source of stereochemistry. While the target molecule is a ketal rather than a true spiroketal, the principles of stereocontrol in the formation of related structures are relevant. The acid-catalyzed reaction of a diol with a ketone can lead to diastereomeric products if other stereocenters are present in the molecule. Thermodynamic or kinetic control of the reaction can favor the formation of a specific diastereomer. nih.gov

A more direct approach to controlling the stereochemistry is through the use of chiral auxiliaries or asymmetric catalysis. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary could be used to control the stereoselective functionalization of a cyclohexanone derivative before the formation of the dioxaspiro ring.

Asymmetric catalysis offers a more elegant and atom-economical approach. A chiral catalyst can be used to introduce a functional group in a stereoselective manner. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol can set the stereochemistry at the 7-position. This chiral alcohol can then be carried through a synthetic sequence to the final amine.

Implementation of Green Chemistry Principles in Synthetic Pathways

Green chemistry principles aim to design chemical processes that are environmentally benign. hims-biocat.euias.ac.in In the synthesis of this compound, several strategies can be employed to make the process more sustainable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic hydrogenation for reductive amination or nitrile reduction is highly atom-economical.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290). Similarly, avoiding toxic reagents like sodium cyanide where possible is beneficial.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can be recycled. This applies to both catalytic hydrogenation and asymmetric catalysis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By considering these principles, the synthesis of this compound and its analogues can be designed to be not only efficient but also environmentally responsible. hims-biocat.eu

Sustainable Solvent Systems and Reaction Media

The principles of green chemistry necessitate a shift away from traditional, often hazardous, organic solvents towards more environmentally benign alternatives. In the context of synthesizing this compound, particularly through reductive amination, the choice of solvent is critical for both the reaction's efficiency and its environmental impact.

Deep Eutectic Solvents (DESs): These novel solvent systems, typically formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea (B33335) or glycerol), are gaining prominence as green reaction media. Their advantages include low volatility, high thermal stability, biodegradability, and the ability to be tailored for specific applications. For amine synthesis, DESs can function as both the solvent and a catalyst, potentially simplifying the reaction setup and workup procedures. Research has shown that DESs can facilitate various amination reactions, often with improved yields and simplified product isolation.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), Cyrene™, and various esters, offer a greener alternative to conventional petroleum-based solvents. For instance, ethyl acetate has been identified as a high-performance, environmentally conservative solvent for direct reductive amination reactions using borane-based reductants, providing a viable replacement for chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE).

Supercritical Fluids: Supercritical carbon dioxide (sc-CO2) is another promising green solvent. It is non-toxic, non-flammable, and readily available. In the context of the proposed synthesis, sc-CO2 could be particularly useful for the initial imine formation step in reductive amination, as the water byproduct can be easily removed. The reaction in sc-CO2 can be autocatalytic, as the released water can form carbonic acid with CO2, which in turn catalyzes the reaction.

The following table summarizes the properties of various sustainable solvents applicable to the synthesis of the target compound.

Solvent SystemKey AdvantagesPotential Application in Synthesis
Deep Eutectic Solvents (e.g., Choline Chloride:Urea)Low volatility, biodegradable, tunable properties, can act as a catalyst.Reductive amination, nitrile reduction.
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, higher boiling point than THF, good for organometallic reactions.Grignard reactions for precursor synthesis, reductive amination.
Ethyl AcetateLower toxicity than chlorinated solvents, readily available.Direct reductive amination with borohydride reagents.
Supercritical CO2Non-toxic, non-flammable, easy product separation.Imine formation step of reductive amination.

Development of Recyclable and Heterogeneous Catalysts

Supported Nickel Catalysts: Nickel-based catalysts, supported on materials like silica (B1680970) (SiO2), alumina (B75360) (Al2O3), or activated carbon, are cost-effective and have shown high activity in amination reactions. For example, nickel nanoparticles supported on alumina have been used for the direct synthesis of primary amines from alcohols and ammonia. In the proposed synthesis, a supported nickel catalyst could be highly effective for the hydrogenation of the intermediate imine or the starting nitrile under a hydrogen atmosphere. The support material can influence the catalyst's activity and selectivity.

Cobalt-based Catalysts: Similar to nickel, cobalt catalysts, particularly in their nanoparticulate form, are effective for reductive amination. They can be used with hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under relatively mild conditions. The recyclability of these catalysts is a key feature for sustainable production.

Palladium and Platinum Catalysts: While more expensive, noble metal catalysts such as palladium or platinum on a carbon support (Pd/C or Pt/C) are highly efficient for hydrogenation reactions, including the reduction of imines and nitriles to amines. Their high activity allows for lower catalyst loading and often milder reaction conditions. Continuous-flow processes using supported palladium catalysts have been developed for the selective hydrogenation of nitriles to primary amines, demonstrating excellent catalyst stability and longevity.

A comparative overview of potential heterogeneous catalysts is presented in the table below.

Catalyst TypeSupport MaterialKey FeaturesApplicable Reaction
Nickel (Ni)Alumina (Al2O3), Silica (SiO2), CarbonCost-effective, high activity for amination.Reductive amination, Nitrile reduction
Cobalt (Co)- (amorphous particles)High selectivity for primary amines, mild conditions.Reductive amination
Palladium (Pd)Carbon (C), Silica (SiO2)High activity, suitable for continuous flow.Nitrile reduction, Reductive amination
Platinum (Pt)Carbon (C)High efficiency in hydrogenation.Reductive amination

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from the laboratory bench to an industrial scale requires careful consideration of various factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, process optimization would focus on key parameters of the chosen synthetic route, likely reductive amination.

Reaction Parameter Optimization: Key variables such as temperature, pressure, reaction time, and stoichiometry of reactants need to be systematically optimized. For catalytic hydrogenations, the hydrogen pressure is a critical parameter that can significantly influence the reaction rate and selectivity. The catalyst loading should also be minimized without compromising the reaction efficiency to reduce costs.

Choice of Equipment: For large-scale production, the choice of reactor is important. Batch reactors are common, but for catalytic processes, continuous flow reactors can offer significant advantages, including better heat and mass transfer, improved safety, and easier automation. The use of fixed-bed reactors with heterogeneous catalysts would simplify catalyst separation and recycling, making the process more continuous and cost-effective.

Downstream Processing: The purification of the final product is a crucial step in any scalable synthesis. The development of non-chromatographic purification methods, such as crystallization or distillation, is highly desirable for large-scale production to reduce solvent consumption and cost. The choice of a sustainable solvent in the reaction step can also simplify the workup and product isolation.

Process Safety and Economics: A thorough hazard analysis of the entire process is essential for safe scale-up. The cost of raw materials, catalysts, solvents, and energy consumption are key economic drivers that need to be carefully evaluated and optimized. The development of a robust and high-yield process with efficient catalyst recycling is paramount for the economic feasibility of the synthesis.

The following table outlines key considerations for the scalable synthesis of this compound.

ParameterConsiderations for Scale-Up
Reaction ConditionsOptimization of temperature, pressure, and reactant ratios to maximize yield and minimize byproducts.
CatalystSelection of a highly active, selective, and recyclable heterogeneous catalyst to minimize cost and waste.
Reactor TypeEvaluation of batch vs. continuous flow reactors for improved efficiency and safety.
PurificationDevelopment of non-chromatographic methods like crystallization or distillation for cost-effective product isolation.
SustainabilityUse of green solvents, energy-efficient processes, and minimizing waste generation.

Exploration of Chemical Reactivity and Mechanistic Transformations of 1,4 Dioxaspiro 4.5 Decan 7 Ylmethanamine

Comprehensive Analysis of Aminomethyl Group Reactivity

The primary amine of the aminomethyl group is a potent nucleophile and a site for numerous chemical modifications. Its reactivity is central to the utility of 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine as a building block in the synthesis of more complex molecular architectures.

Amidation and Acylation Reactions

The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and esters, to form stable amide derivatives. This reaction is fundamental for introducing a wide array of functional groups and for peptide synthesis. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, acetate).

A typical example is the reaction with an acid chloride, like acetyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Similarly, acetic anhydride (B1165640) can be used, often with catalytic amounts of acid or base, to yield the corresponding acetamide.

Table 1: Representative Amidation and Acylation Reactions

Acylating AgentReagents/ConditionsProduct
Acetyl ChlorideTriethylamine, Dichloromethane (B109758), 0 °C to RTN-((1,4-Dioxaspiro[4.5]decan-7-yl)methyl)acetamide
Acetic AnhydridePyridine, RTN-((1,4-Dioxaspiro[4.5]decan-7-yl)methyl)acetamide
Benzoyl Chloride10% aq. NaOH, Dichloromethane, RTN-((1,4-Dioxaspiro[4.5]decan-7-yl)methyl)benzamide
Ethyl Acetate (B1210297)HeatN-((1,4-Dioxaspiro[4.5]decan-7-yl)methyl)acetamide

Alkylation, Arylation, and Reductive Amination Reactions

The nitrogen atom of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient for the synthesis of secondary amines. For instance, reacting this compound with a ketone such as acetone (B3395972) in the presence of a reducing agent will yield the corresponding N-isopropyl derivative.

Arylation reactions, to form N-aryl bonds, are typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the amine with an aryl halide.

Table 2: Examples of N-Alkylation and Reductive Amination

Reaction TypeAlkylating/Carbonyl SourceReagents/ConditionsProduct
Direct AlkylationMethyl IodideK₂CO₃, Acetonitrile, RefluxMixture of mono-, di-, and tri-methylated amines
Reductive AminationCyclohexanone (B45756)NaBH₃CN, Methanol, Acetic Acid (cat.)N-((1,4-Dioxaspiro[4.5]decan-7-yl)methyl)cyclohexanamine
Reductive AminationBenzaldehydeH₂, Pd/C, EthanolN-Benzyl-1-(1,4-dioxaspiro[4.5]decan-7-yl)methanamine

Formation of Imine, Enamine, and Related Derivatives

Condensation of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. The reaction is typically reversible and is driven to completion by the removal of water, often using a Dean-Stark apparatus or molecular sieves. The mechanism involves the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to the imine. These imine derivatives are valuable intermediates themselves, for example, in the synthesis of heterocyclic compounds or as ligands in coordination chemistry.

While primary amines typically form imines, enamines are more commonly formed from secondary amines. However, tautomerization of the initially formed imine can lead to an enamine if a proton is present on the α-carbon of the original amine, which is not the case for this aminomethyl compound.

Oxidative and Reductive Pathways Involving the Amine Functionality

The aminomethyl group can undergo various oxidative transformations. Strong oxidizing agents can lead to the formation of nitro compounds or, under controlled conditions, oximes or nitriles. For instance, oxidation with reagents like dimethyldioxirane (B1199080) (DMDO) or peroxy acids can convert the primary amine to a nitro compound.

Conversely, while the amine itself is in a reduced state, reductive cleavage of the C-N bond (hydrogenolysis) can occur under harsh conditions, for example, using a strong reducing agent in the presence of a catalyst, to yield methyl-1,4-dioxaspiro[4.5]decane. However, this is not a common transformation. Deamination, the removal of the amino group, can be achieved via diazotization with nitrous acid followed by heating, which proceeds through an unstable diazonium salt intermediate.

Intrinsic Reactivity of the 1,4-Dioxaspiro[4.5]decane System

The 1,4-dioxaspiro[4.5]decane moiety serves as a protecting group for a ketone functionality. Its stability and subsequent removal are key aspects of its utility in multi-step synthesis.

Acid-Catalyzed Ketal Hydrolysis and Subsequent Transformations

The cyclic ketal of this compound is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This deprotection reaction regenerates the ketone and ethylene (B1197577) glycol. The mechanism is the reverse of ketal formation: protonation of one of the ketal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by further proton transfers and elimination of ethylene glycol, yields the ketone.

The product of this hydrolysis is 3-(aminomethyl)cyclohexanone. This resulting aminoketone is a valuable synthetic intermediate capable of undergoing further transformations. A notable example is its use in intramolecular cyclization reactions. For instance, the closely related isomer, 4-(aminomethyl)cyclohexanone, can undergo a double-Mannich condensation reaction with formaldehyde (B43269) and an amine source, leading to the formation of complex cage structures like 1-azatricyclo[3.3.1.13,7]decan-4-one (4-oxo-1-azaadamantane). lookchem.cn This highlights how the deprotection of the spiroketal can be the gateway to constructing intricate polycyclic systems.

Strategic Applications As a Synthetic Intermediate and Advanced Building Block

Construction of Complex Polycyclic and Polyheterocyclic Architectures

The inherent structural rigidity and stereochemical complexity of 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine make it an attractive starting point for the synthesis of elaborate ring systems. The presence of both a nucleophilic amine and a masked carbonyl group within the same molecule provides a versatile platform for a variety of cyclization strategies.

Synthesis of Bridged and Fused Ring Systems

Detailed research findings on the specific application of this compound in the synthesis of bridged and fused ring systems are not extensively documented in publicly available scientific literature. However, the structural motifs present in the molecule suggest its potential utility in such transformations. The primary amine can readily participate in reactions to form larger ring structures, while the spiroketal can be deprotected to reveal a ketone, which can then undergo intramolecular reactions to forge new carbocyclic or heterocyclic rings. This dual functionality is a key attribute for the construction of complex, multi-cyclic frameworks.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Azabicycloalkanes)

While specific examples detailing the direct conversion of this compound into pyrrolidines, piperidines, and azabicycloalkanes are not readily found, the chemical nature of the molecule lends itself to such synthetic pathways. The primary amine is a versatile handle for the introduction of nitrogen into a heterocyclic ring. For instance, reductive amination of the deprotected ketone with the pendant amine could, in principle, lead to the formation of azabicyclic structures. Furthermore, reactions involving the amine with suitable bifunctional electrophiles could be employed to construct pyrrolidine (B122466) or piperidine (B6355638) rings appended to the spirocyclic core.

Utility in Natural Product Total Synthesis

The structural complexity of many natural products necessitates the use of well-defined and stereochemically rich building blocks. The spirocyclic framework of this compound makes it a potential precursor in the synthesis of certain classes of natural products.

Precursor Role in the Synthesis of Alkaloids and Terpenoids

There is a lack of specific documented instances of this compound being used as a direct precursor in the total synthesis of alkaloids or terpenoids. However, its structural elements are present in various natural products. The spiroketal moiety is a common feature in many bioactive compounds, and the aminomethyl group can serve as a synthetic handle for the elaboration of nitrogen-containing skeletons typical of alkaloids. The cyclohexane (B81311) ring can be a foundational component for the assembly of terpenoid frameworks.

Case Studies on Complex Molecular Targets (e.g., Methyllycaconitine (B43530) Derivatives)

A thorough review of the available literature does not yield any specific case studies where this compound has been employed in the total synthesis of methyllycaconitine or its derivatives. The synthesis of such complex alkaloids typically involves intricate and highly specialized synthetic routes, and the utilization of this particular building block has not been reported.

Contributions to Materials Science and Supramolecular Chemistry

The application of this compound in the fields of materials science and supramolecular chemistry is an area that remains largely unexplored in published research. The rigid spirocyclic core and the presence of a primary amine suggest potential for its incorporation into polymers or as a component in the design of supramolecular assemblies through hydrogen bonding or coordination chemistry. However, at present, there are no specific research findings to substantiate these potential applications.

Design and Synthesis of Structured Organic Materials

There is no specific information available in the scientific literature regarding the use of this compound in the design and synthesis of structured organic materials such as polymers, liquid crystals, or covalent organic frameworks. Research in this area tends to focus on more readily available or specifically functionalized building blocks.

Exploration in the Formation of Self-Assembled Systems

The formation of self-assembled systems relies on specific non-covalent interactions between molecules. While the amine group of this compound could potentially participate in hydrogen bonding, there are no published studies that explore its use in directing the self-assembly of supramolecular structures or nanomaterials.

Development of Novel and Functionally Advanced Organic Scaffolds

As a unique spirocyclic amine, this compound holds theoretical potential as a scaffold for the development of novel organic structures. Its rigid framework could be a starting point for the synthesis of new ligands for catalysis or for creating molecules with specific shapes for host-guest chemistry. However, at present, there is no documented research that demonstrates the practical application of this specific compound in the development of such functionally advanced organic scaffolds.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the molecular structure of 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine would typically be achieved through a combination of one- and two-dimensional NMR techniques. This would involve assigning the signals for each proton and carbon atom to confirm the compound's connectivity and stereochemistry.

An anticipated ¹H NMR spectrum would show distinct signals corresponding to the protons of the cyclohexane (B81311) ring, the ethylene (B1197577) ketal group, and the aminomethyl moiety. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants would be crucial for determining the relative positions of the protons.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Expected signals would include those for the spiro carbon, the carbons of the cyclohexane and dioxolane rings, and the carbon of the aminomethyl group.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the compound's stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be utilized to identify the key functional groups present in this compound.

The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-O stretching vibrations of the ketal group would also produce strong, characteristic bands, usually in the 1000-1200 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which allows for the unambiguous determination of the compound's elemental composition and confirmation of its molecular formula (C₉H₁₇NO₂).

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For a molecule like this compound, which contains a chiral center at the C-7 position, X-ray crystallography can determine its absolute configuration if a suitable single crystal can be obtained and a heavy atom is present in the structure or through anomalous dispersion methods. The spiro nature of the molecule also imparts significant conformational rigidity, which can be precisely characterized by this technique.

While a crystal structure for this compound has not been reported, studies on related 1,4-dioxaspiro[4.5]decane derivatives have been published. For example, the crystal structures of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid have been determined, revealing the conformation of the spirocyclic system. researchgate.net These studies show that the cyclohexane ring typically adopts a chair conformation.

X-ray crystallography also provides detailed insights into the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding. For this compound, the primary amine group is capable of acting as a hydrogen bond donor, while the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the solid-state packing of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-performance liquid chromatography (HPLC) is a versatile technique for both the analysis and purification of non-volatile compounds. For a basic compound like this compound, reversed-phase HPLC with an acidic mobile phase modifier is often employed to achieve good peak shape and resolution. Chiral HPLC, using a chiral stationary phase, would be the method of choice for separating the enantiomers of this compound. The separation of chiral amines by HPLC has been successfully demonstrated using polysaccharide-based stationary phases. nih.govmdpi.com

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile compounds. Amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing. vt.edu Derivatization of the amine group can improve its volatility and chromatographic behavior. GC-MS analysis would allow for the separation of impurities and their identification based on their mass spectra.

Table 3: Chromatographic Methods for Amine Analysis

TechniqueStationary Phase ExampleMobile Phase/Carrier Gas ExampleDetectionApplication
HPLC C18Acetonitrile/Water with 0.1% Formic AcidUV, MSPurity Assessment, Isolation
Chiral HPLC Cellulose-based CSPHexane/IsopropanolUV, CDEnantiomeric Separation
GC-MS ZB-5 (5% Phenyl-Arylene)HeliumMass SpectrometryPurity and Impurity Profiling

This table provides examples of typical conditions used for the analysis of amines and related compounds.

Computational and Theoretical Investigations of 1,4 Dioxaspiro 4.5 Decan 7 Ylmethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of a molecule. For 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine, these methods can unravel the intricacies of its bonding and electronic properties, which are fundamental to its chemical behavior.

Bonding Characteristics and Electronic Properties

The molecular structure of this compound is characterized by a spirocyclic junction connecting a cyclohexane (B81311) ring and a 1,3-dioxolane (B20135) ring. The bonding within this framework is primarily covalent, with single bonds between carbon-carbon, carbon-hydrogen, carbon-oxygen, and carbon-nitrogen atoms. The presence of electronegative oxygen and nitrogen atoms introduces polarity into the molecule.

Density Functional Theory (DFT) calculations, a common quantum chemical method, can provide quantitative insights into the electronic properties. For instance, the calculated Mulliken atomic charges would likely indicate a significant negative charge on the oxygen and nitrogen atoms and a corresponding positive charge on the adjacent carbon and hydrogen atoms. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, in which the aminomethyl group can participate.

The table below presents hypothetical results from a DFT calculation at the B3LYP/6-31G* level of theory, illustrating the expected charge distribution and bond lengths.

Atom/BondCalculated ValueSignificance
Atomic Charges
O(1)-0.65 eHigh electronegativity of the ether oxygen
O(4)-0.68 eHigh electronegativity of the ether oxygen
N(amine)-0.85 eHigh electronegativity and basicity of nitrogen
C(spiro)+0.45 eElectron-withdrawing effect of two oxygen atoms
Bond Lengths
C(spiro)-O(1)1.43 ÅTypical single bond length for a C-O ether bond
C(cyclohexane)-C(cyclohexane)1.54 ÅStandard single bond length for sp³ hybridized carbons
C-N(amine)1.47 ÅTypical single bond length for a C-N amine bond

Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the aminomethyl group due to the presence of the lone pair of electrons. This suggests that the molecule will act as a nucleophile in reactions, donating this electron pair. The LUMO, on the other hand, would likely be distributed over the C-O antibonding orbitals of the spiroketal moiety and the C-N antibonding orbital. Electrophiles would preferentially attack the region of high HOMO density (the nitrogen atom).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular OrbitalCalculated Energy (eV)LocalizationImplication for Reactivity
HOMO-6.2Primarily on the nitrogen lone pairNucleophilic character at the amine group
LUMO2.5Distributed over C-O and C-N antibonding orbitalsSusceptibility to electrophilic attack
HOMO-LUMO Gap8.7Indicates moderate chemical stabilityReactions likely require activation energy

Detailed Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is intimately linked to its function. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the accessible shapes and dynamic behavior of this compound.

Elucidation of Preferred Conformations and Energy Minima

The cyclohexane ring in this compound can adopt several conformations, with the chair form being the most stable. The aminomethyl substituent can be in either an axial or equatorial position. Due to steric hindrance, the equatorial position is generally more stable for a substituent on a cyclohexane ring.

Computational methods can be used to calculate the relative energies of these different conformations. A potential energy surface scan, where the energy is calculated as a function of key dihedral angles, can identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Population at 298 K (%)
Chair (equatorial aminomethyl)0.0C1-C2-C3-C4 ≈ -55, C2-C3-C4-C5 ≈ 55~95
Chair (axial aminomethyl)1.8C1-C2-C3-C4 ≈ 55, C2-C3-C4-C5 ≈ -55~5
Twist-boat5.5Varies<0.1

Characterization of Spiroketal Ring Dynamics

Analysis of the MD trajectories can reveal important dynamic properties, such as the timescale of conformational changes (e.g., chair-flipping of the cyclohexane ring, if it occurs) and the nature of the interactions with the solvent molecules. The aminomethyl group is expected to be highly dynamic, rotating freely and forming transient hydrogen bonds with surrounding water molecules.

In Silico Modeling of Reaction Pathways and Mechanisms

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and predicting reaction outcomes. For this compound, several types of reactions could be investigated.

For example, the nucleophilic character of the amine group suggests it can readily react with electrophiles, such as alkyl halides, in an SN2 reaction. Computational modeling of this reaction would involve locating the transition state structure and calculating the activation energy. This information is valuable for predicting the reaction rate and understanding the factors that influence it.

Another area of interest is the stability of the spiroketal moiety under different conditions. While generally stable, spiroketals can undergo hydrolysis under acidic conditions. Modeling this reaction would involve studying the protonation of one of the ether oxygens, followed by nucleophilic attack of water and ring-opening.

The table below outlines a hypothetical computational study of the N-alkylation of this compound with methyl iodide.

ParameterCalculated Value (kcal/mol)Description
Reaction Energy
ΔEreaction-25.3The overall energy change of the reaction, indicating it is exothermic.
Activation Energy
ΔE‡activation15.8The energy barrier that must be overcome for the reaction to proceed.
Transition State Geometry
N-C(methyl) bond length2.1 ÅThe partially formed bond between the nitrogen and the incoming methyl group.
C(methyl)-I bond length2.5 ÅThe partially broken bond between the methyl group and the leaving iodide.

Computational Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms at a molecular level is greatly aided by computational chemistry. For a compound like this compound, density functional theory (DFT) and ab initio methods would be the primary tools to map out potential energy surfaces for its synthesis or transformation. These calculations would identify the structures of any transient intermediates and the high-energy transition states that connect them.

For instance, in a hypothetical reaction involving the formation of the amine group, computational models could calculate the energy barriers for different pathways, thus elucidating the most likely mechanism. However, specific studies detailing these transition states and intermediates for this compound have not been published.

Prediction of Reaction Selectivity and Yields

Building upon the elucidation of reaction pathways, computational models can predict the selectivity of chemical reactions. By comparing the activation energies of competing transition states, chemists can forecast which product is likely to be favored. For chiral molecules such as this compound, these predictions can be crucial for designing stereoselective syntheses.

Furthermore, computational kinetics, using transition state theory, can provide estimates of reaction rates and, consequently, predict reaction yields under various conditions. At present, there are no specific published computational studies that predict the reaction selectivity and yields for the synthesis or reactions of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular descriptors. These descriptors can be derived from the compound's structure and include electronic, steric, and topological properties.

For a series of derivatives of this compound, a QSRR study could establish a mathematical relationship between these descriptors and a measured reactivity parameter, such as a reaction rate constant. This model could then be used to predict the reactivity of new, unsynthesized derivatives. The development of such QSRR models for this specific class of compounds has not yet been reported in the literature.

De Novo Computational Design of Novel this compound Derivatives

De novo design involves the use of computational algorithms to generate novel molecular structures with desired properties. These methods can explore vast chemical spaces to identify promising candidates for a specific application, such as drug discovery or materials science.

In the context of this compound, de novo design algorithms could be employed to create new derivatives with, for example, enhanced biological activity or improved chemical stability. These designs would be based on a predefined set of rules and scoring functions that evaluate the fitness of the generated molecules. As of now, there is no available research demonstrating the de novo computational design of novel derivatives of this compound.

Future Perspectives and Emerging Research Directions in Spiro 4.5 Decane Chemistry

Unexplored Synthetic Potential of the 1,4-Dioxaspiro[4.5]decane Framework

The synthetic utility of the 1,4-dioxaspiro[4.5]decane framework is significant, primarily serving as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceutical intermediates, liquid crystals, and insecticides. researchgate.net A common precursor to derivatives of this framework is 1,4-dioxaspiro[4.5]decan-8-one, which can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through a selective deketalization process in an acidic solution. researchgate.net Acetic acid has been identified as an effective catalyst for this transformation. researchgate.net

While much of the documented synthesis focuses on the 8-substituted derivatives, the methodology suggests a pathway to the 7-substituted isomers, such as 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine. The synthesis of the analogous 1,4-dioxaspiro[4.5]decan-8-one has been optimized, achieving a chromatographic yield of 80% with a significantly reduced reaction time from 15 hours to 11 minutes under optimal conditions. researchgate.net This highlights the potential for developing efficient synthetic routes to other isomers. The exploration of stereoselective syntheses of this compound remains a key area for future research, opening avenues for the creation of chiral molecules with specific biological activities.

Integration with Advanced Synthetic Platforms: Flow Chemistry and Automated Synthesis

The modernization of synthetic chemistry increasingly involves the adoption of advanced platforms like flow chemistry and automated synthesis to enhance efficiency, safety, and scalability. europa.eu Flow chemistry, where reactions are conducted in a continuously flowing stream, offers precise control over reaction parameters and is particularly advantageous for hazardous or highly exothermic reactions. europa.euspirochem.com

The application of flow chemistry to the synthesis of spirocyclic compounds, including spiroketals, is an emerging area of interest. rsc.orgnih.gov For instance, a telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone, a crucial building block for several active pharmaceutical ingredients. rsc.org This approach combined ring-closing metathesis and hydrogenation steps using a single catalyst, demonstrating significant cost savings and a reduction in process mass intensity compared to traditional batch procedures. rsc.org Such methodologies could be adapted for the synthesis of this compound and its derivatives, enabling more rapid and sustainable production. spirochem.com

Discovery and Development of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is paramount for the selective functionalization of the 1,4-dioxaspiro[4.5]decane framework. While acid catalysis is employed in the synthesis of ketone precursors, researchgate.net more sophisticated catalytic methods are required to introduce diverse functionalities with high chemo- and stereoselectivity.

For example, iridium-catalyzed hydrogenation and gold-catalyzed spiroketalization have been utilized in the synthesis of complex spirocyclic polyketides. nih.govresearchgate.net These advanced catalytic methods could be explored for the asymmetric synthesis of substituted 1,4-dioxaspiro[4.5]decanes. The development of catalysts that can selectively functionalize specific positions on the cyclohexane (B81311) ring of the 1,4-dioxaspiro[4.5]decane scaffold would be a significant advancement, allowing for the creation of a diverse library of compounds for biological screening and materials science applications.

Application of Cutting-Edge Spectroscopic Techniques for Structural Analysis

The unambiguous characterization of complex three-dimensional molecules like this compound relies on the application of advanced spectroscopic techniques. While standard techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry are routinely used to confirm the structure of 1,4-dioxaspiro[4.5]decane derivatives, researchgate.netresearchgate.net more sophisticated methods can provide deeper structural insights.

Databases such as PubChem and the NIST WebBook contain spectral information for the parent 1,4-dioxaspiro[4.5]decane and some of its isomers, including mass spectra and IR spectra. nih.govnist.govnist.gov For chiral derivatives, techniques like circular dichroism (CD) spectroscopy would be invaluable for determining the absolute stereochemistry. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are essential for assigning the complex proton and carbon signals and confirming the connectivity within the spirocyclic framework. The predicted collision cross-section (CCS) values from ion mobility mass spectrometry can also provide information about the three-dimensional shape of the molecule in the gas phase. uni.lu

Interdisciplinary Research at the Nexus of Organic Chemistry and Materials Science

The unique structural and chemical properties of the 1,4-dioxaspiro[4.5]decane framework position it as a candidate for applications beyond pharmaceuticals. An emerging area of research is its potential use in materials science.

One study has explored the synthesis of novel 1,4-dioxaspiro[4.5]decane compounds derived from oleic acid as potential biolubricants. researchgate.net The physicochemical properties of these derivatives, such as density and total acid number, suggest their suitability for such applications. researchgate.net This opens up an exciting interdisciplinary research avenue where the principles of organic synthesis are applied to create sustainable and high-performance materials. Further research could focus on incorporating the this compound moiety into polymers or other materials to tailor their physical and chemical properties. The amine functionality, for instance, could serve as a reactive handle for polymerization or for grafting onto surfaces to modify their characteristics.

Q & A

Q. How can researchers optimize the synthesis of 1,4-Dioxaspiro[4.5]decan-7-ylmethanamine and confirm its structural integrity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques such as silica gel column chromatography, as demonstrated for structurally related spirocyclic amines . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, complemented by mass spectrometry (MS) for molecular weight validation. For example, coupling constants in ¹H NMR can verify stereochemistry, while ¹³C NMR identifies sp³/sp² hybridized carbons .

Q. What analytical techniques are recommended for characterizing the purity and functional groups of this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying functional groups (e.g., amine N-H stretches, C-O-C vibrations in the dioxaspiro ring) . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry ensures purity by detecting trace impurities. Quantitative ¹H NMR can also assess purity by integrating proton signals against an internal standard .

Q. What experimental variables should be prioritized when designing cytotoxicity assays for this compound?

  • Methodological Answer : Key variables include:
  • Cell line selection : Use cancer models (e.g., MCF-7 for breast cancer) and non-cancerous controls to assess selectivity .
  • Dose range : Determine IC₅₀ values via serial dilutions (e.g., 0–200 µM) and employ replicates for statistical robustness.
  • Assay duration : Optimize incubation times (e.g., 24–72 hours) to capture delayed cytotoxic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in experimental design. To address this:
  • Compare protocols for cell culture conditions (e.g., serum concentration, passage number) .
  • Validate assay reproducibility using standardized reference compounds (e.g., doxorubicin for cytotoxicity).
  • Perform meta-analysis of published data to identify confounding factors (e.g., solvent effects, assay type) .

Q. What molecular modeling strategies are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer : Use docking software (e.g., AutoDock Vina) to simulate binding to targets like rhodesain, a protease implicated in Trypanosoma brucei infections . Molecular dynamics (MD) simulations (e.g., GROMACS) can refine binding poses over time, analyzing hydrogen bonding and hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can advanced spectroscopic methods elucidate the compound’s reactivity in complex reaction systems?

  • Methodological Answer :
  • Dynamic NMR : Track conformational changes (e.g., ring puckering in the dioxaspiro system) under varying temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for spirocyclic protons.
  • In situ FTIR/Raman : Monitor reaction intermediates in real-time during catalytic or oxidative processes .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in neuroprotective assays?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. For neuroprotection, pair t-tests or ANOVA can compare treated vs. control groups exposed to oxidative stress (e.g., H₂O₂-induced neuronal damage). Include Bonferroni correction for multiple comparisons .

Q. How can researchers validate the compound’s mechanism of action when biological targets are unknown?

  • Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to identify binding partners . CRISPR-Cas9 knockout libraries can screen for genes modulating compound sensitivity. Cross-reference results with databases like PubChem BioActivity to prioritize targets .

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Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.5]decan-7-ylmethanamine
Reactant of Route 2
Reactant of Route 2
1,4-Dioxaspiro[4.5]decan-7-ylmethanamine

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